molecular formula C25H49ClN6O8 B158540 Deferoxamine hydrochloride CAS No. 1950-39-6

Deferoxamine hydrochloride

Cat. No. B158540
CAS RN: 1950-39-6
M. Wt: 597.1 g/mol
InChI Key: KCRQZLMAZHZDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deferoxamine hydrochloride (DFO) is a chelating agent that is used to treat iron overload in various medical conditions, such as thalassemia, sickle cell anemia, and myelodysplastic syndrome. DFO is a white crystalline powder that is soluble in water and has a molecular weight of 656.99 g/mol.

Scientific Research Applications

Metal Chelation and Medicinal Applications

Deferoxamine hydrochloride has been recognized for its remarkable ability to bind iron and various other metal ions, making it highly versatile for several medicinal and analytical applications. It is particularly noted for its efficacy in iron chelation therapy, a critical treatment for iron overload-associated diseases. Its metal binding capabilities extend to over 20 different metal complexes, showcasing its potential in treating a range of conditions related to metal ion accumulation. Additionally, deferoxamine's terminal amino group facilitates further modification and functionalization, expanding its application scope (Bellotti & Remelli, 2021).

Anticancer Properties

Research indicates that deferoxamine can inhibit the proliferation of human leukaemic cell populations. It acts by binding ferric ions, forming a stable complex which disrupts critical stages of cell proliferation. This suggests its potential utility in leukemia chemotherapy, as it can accumulate treated cells at the early S phase of the cell cycle, thereby suppressing leukaemic proliferation (Foa et al., 2009).

Diagnostic and Sensing Applications

Deferoxamine has been investigated for its potential in sensor devices, especially for Fe(III) detection. Its structure, with three hydroxamic functional groups, enables it to form stable complexes with various metal ions, making it suitable for clinical and analytical applications in sensing (Alberti et al., 2022).

Controlled Drug Release Systems

Deferoxamine's role in controlled drug release systems, particularly for treating iron dysregulation diseases, has been a subject of interest. It has been incorporated into chitosan/alginate hydrogels to overcome its limitations in clinical use, like poor gut absorption and short plasma half-life. These hydrogels have shown efficiency in providing sustained drug release, highlighting their potential in long-term treatment scenarios (Rassu et al., 2016).

Potential in Neurodegenerative and Stroke Treatment

There is evidence to suggest that deferoxamine can mitigate brain injury in models of intracerebral hemorrhage. It reduces iron accumulation and neuronal death, indicating its therapeutic potential in stroke and possibly other neurodegenerative conditions (Gu et al., 2009).

Use in Tissue Regeneration

Recent studies have shown that deferoxamine possesses properties beneficial for tissue and regenerative engineering. Its angiogenic capabilities, ability to upregulate key angiogenic factors, and antioxidant properties make it a promising candidate for enhancing tissue integration and promoting wound healing (Holden & Nair, 2019).

properties

CAS RN

1950-39-6

Product Name

Deferoxamine hydrochloride

Molecular Formula

C25H49ClN6O8

Molecular Weight

597.1 g/mol

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride

InChI

InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H

InChI Key

KCRQZLMAZHZDCL-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCC[NH3+])O)O)O.[Cl-]

Other CAS RN

1950-39-6

Pictograms

Irritant; Health Hazard

synonyms

Deferoxamine
Deferoxamine B
Deferoxamine Mesilate
Deferoxamine Mesylate
Deferoxamine Methanesulfonate
Deferoximine
Deferrioxamine B
Desferal
Desferioximine
Desferrioxamine
Desferrioxamine B
Desferrioxamine B Mesylate
Desferroxamine
Mesilate, Deferoxamine
Mesylate, Deferoxamine
Mesylate, Desferrioxamine B
Methanesulfonate, Deferoxamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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